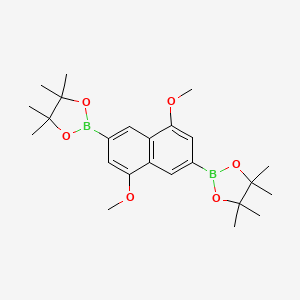

2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Beschreibung

This compound is a naphthalene-derived boronic ester featuring methoxy substituents at the 4,8-positions and bis(1,3,2-dioxaborolane) groups at the 2,6-positions. Its structure combines electron-donating methoxy groups with boron-based functionalization, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and organic electronic materials . The dimethoxy groups enhance solubility in organic solvents, while the dioxaborolane moieties facilitate regioselective coupling in polymerizations .

Eigenschaften

IUPAC Name |

2-[4,8-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34B2O6/c1-21(2)22(3,4)30-25(29-21)15-11-17-18(19(13-15)27-9)12-16(14-20(17)28-10)26-31-23(5,6)24(7,8)32-26/h11-14H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRGUUSVSBBECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3OC)B4OC(C(O4)(C)C)(C)C)C(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34B2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the following steps:

Borylation Reaction: : The starting material, 4,8-dimethoxynaphthalene, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.

Reaction Conditions: : The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (100-150°C) to ensure the formation of the desired product.

Purification: : The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the above synthetic route with optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: : Reduction reactions can be performed to convert the boronic ester groups into other functional groups.

Substitution: : Substitution reactions at the boronic ester positions can lead to the formation of new compounds.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed

Oxidation: : Formation of naphthalene-2,6-dicarboxylic acid derivatives.

Reduction: : Formation of naphthalene derivatives with reduced boronic ester groups.

Substitution: : Formation of various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of complex organic molecules. Its boronic ester groups make it a versatile reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology

In biological research, 2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be used as a fluorescent probe or a labeling agent for biomolecules. Its unique structure allows for specific interactions with biological targets, making it useful in imaging and diagnostic applications.

Medicine

In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to form stable complexes with various biomolecules can be exploited to design new therapeutic agents.

Industry

In industry, this compound can be used as an intermediate in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism by which 2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects depends on the specific application. In cross-coupling reactions, the boronic ester groups act as electrophiles, facilitating the formation of carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally and functionally analogous to several arylboronic esters. Below is a comparative analysis based on core structure, substituents, and applications:

Table 1: Structural Comparison

Table 2: Functional Comparison

Key Findings:

Core Structure Impact :

- Naphthalene-based compounds (target) exhibit broader absorption spectra than phenylenes due to extended conjugation .

- Fluorene analogs (e.g., 9,9-dioctyl derivatives) offer superior thermal stability (>300°C) compared to methoxy-substituted naphthalenes (~250°C) .

Substituent Effects :

- Methoxy groups enhance solubility but reduce charge mobility compared to alkylated analogs (e.g., fluorene or cyclopentadithiophene derivatives) .

- Alkyl chains (e.g., dioctyl in fluorene) improve film-forming properties but may sterically hinder polymerization .

Applications :

Biologische Aktivität

The compound 2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No. 2378262-52-1) is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a naphthalene core substituted with methoxy groups and boron-containing dioxaborolane moieties. The presence of these functional groups suggests potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 414.34 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | White to light yellow solid |

- Reactive Oxygen Species (ROS) Generation : Naphthoquinone derivatives have been shown to induce apoptosis in cancer cells by elevating ROS levels. Increased ROS can lead to mitochondrial dysfunction and subsequent cell death .

- Inhibition of Signaling Pathways : Similar compounds have been found to inhibit critical signaling pathways involved in tumorigenesis, such as the Ras pathway. This inhibition can result in reduced proliferation and increased apoptosis in cancer cells .

- Cell Cycle Arrest : Certain naphthoquinones can cause cell cycle arrest by damaging DNA and interfering with replication processes .

Study 1: Apoptotic Effects in Cancer Cells

A study involving 5,8-dimethoxy-1,4-phthoquinone derivatives demonstrated that these compounds could significantly reduce cell viability in Ras-mutant transfected cells. The study employed MTT assays to evaluate cytotoxicity and flow cytometry for apoptosis assessment .

Study 2: ROS Modulation

Another investigation highlighted the role of ROS in mediating the cytotoxic effects of naphthoquinone derivatives. The use of ROS scavengers reversed the apoptotic effects induced by these compounds, indicating that ROS generation is a key mechanism through which these compounds exert their effects .

Table 2: Summary of Biological Activities

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves:

- Step 1 : Bromination or iodination of 4,8-dimethoxynaphthalene to introduce halogens at positions 2 and 6.

- Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) or analogous reagents in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc).

- Step 3 : Purification via column chromatography or recrystallization .

Optimization Tips :

- Use anhydrous solvents (e.g., THF) to prevent hydrolysis of the dioxaborolane groups.

- Monitor reaction progress via TLC or GC-MS to avoid over-borylation.

Q. How is the compound characterized to confirm its structure and purity?

- ¹H/¹³C NMR : Peaks for methoxy (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns.

- ¹¹B NMR : A singlet near δ 30–35 ppm verifies the presence of boronate esters.

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) validate the molecular formula.

- Melting Point : Consistency with literature values ensures purity .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

Protodeboronation is mitigated by:

- Using sterically hindered bases (e.g., Cs₂CO₃) to reduce nucleophilic attack on the boronate.

- Optimizing solvent polarity (e.g., toluene/water mixtures) to stabilize the transition state.

- Adding ligands (e.g., SPhos) to enhance Pd catalyst efficiency and reduce reaction time .

Case Study : In a 2024 study, replacing K₃PO₄ with Cs₂CO₃ increased Suzuki-Miyaura coupling yields from 65% to 89% for a structurally similar boronate .

Q. What computational methods are used to predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic and steric effects of substituents. For example:

- The methoxy groups lower the LUMO energy of the naphthalene ring, favoring nucleophilic attack at the less hindered position.

- Molecular dynamics simulations predict aggregation behavior in solution, which influences reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.